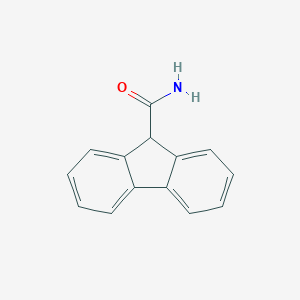

9H-fluorene-9-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLCQSAJFUXACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322889 | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-95-6 | |

| Record name | Fluorene-9-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis of 9H-Fluorene-9-Carboxamide and Bioactive Derivatives

Topic: Synthesis of 9H-fluorene-9-carboxamide and its derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Medicinal Significance

The 9H-fluorene-9-carboxamide scaffold represents a privileged structure in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and DNA-intercalating antitumor agents. The carboxamide moiety functions as a critical pharmacophore, mimicking the nicotinamide sector of NAD+, while the lipophilic fluorene core ensures high affinity binding to the hydrophobic pockets of target enzymes.

This guide details the robust synthesis of 9H-fluorene-9-carboxamide, focusing on scalability, regioselectivity, and metabolic stabilization strategies (specifically C9-functionalization).

Retrosynthetic Analysis

To design a robust synthetic route, we must disconnect the target molecule at its most labile or strategic bonds.

-

Disconnection A (Amide Bond): The most logical disconnection is the amide bond, tracing back to 9H-fluorene-9-carboxylic acid.

-

Disconnection B (C9-Carbonyl): Traces back to 9-fluorenone or 9H-fluorene via C-H activation or carboxylation.

-

Disconnection C (C9-Alkylation): Critical for derivatives; the C9 proton is acidic (

), allowing facile deprotonation and electrophilic attack.

Figure 1: Retrosynthetic logic flow for the fluorene carboxamide core.

Primary Synthesis Protocol: The Acid Chloride Route

This is the "Gold Standard" method for research-scale synthesis due to its reliability and high yields.

Phase 1: Preparation of 9H-fluorene-9-carbonyl chloride

Direct conversion of the carboxylic acid to the acid chloride is preferred over coupling reagents (HATU/EDC) for simple amides to avoid purification of urea byproducts.

Reagents: 9H-fluorene-9-carboxylic acid (1.0 eq), Thionyl chloride (

-

Setup: Charge a flame-dried round-bottom flask with 9H-fluorene-9-carboxylic acid suspended in anhydrous toluene.

-

Activation: Add catalytic DMF (2-3 drops) followed by dropwise addition of

. -

Reaction: Heat to reflux (80-110°C) for 2-3 hours. The suspension will clear as the acid chloride forms.

-

Workup: Concentrate in vacuo to remove excess

and toluene. Co-evaporate with DCM twice to ensure removal of acidic volatiles.-

Checkpoint: The crude acid chloride is a yellow/brown solid and should be used immediately to prevent hydrolysis.

-

Phase 2: Amidation (The Schotten-Baumann Condition)

Reagents: Crude Acid Chloride, Ammonium Hydroxide (28%

-

Solvation: Dissolve the crude acid chloride in anhydrous DCM (

). -

Addition: Cool to 0°C.

-

For Primary Amide: Add aqueous

(10 eq) vigorously. The biphasic system requires rapid stirring. -

For Substituted Amides: Add the amine (1.2 eq) and

(2.0 eq) dropwise.

-

-

Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (usually 50% EtOAc/Hexane).

-

Purification: Wash with 1N HCl (to remove unreacted amine), saturated

, and brine. Dry over

Typical Yield: 85-95% Characterization:

-

1H NMR (DMSO-d6):

7.8-7.3 (m, 8H, Ar-H), 7.6 (br s, 1H, NH), 7.2 (br s, 1H, NH), 4.8 (s, 1H, C9-H). -

Note: The C9 proton is characteristic around 4.8-5.0 ppm.

Advanced Derivatization: C9-Functionalization

The C9 position of fluorene is electronically unique. The

Why functionalize C9?

-

Metabolic Stability: The C9-H is prone to rapid oxidation by cytochrome P450 enzymes to form 9-fluorenone, which is often inactive or toxic. Replacing C9-H with Alkyl/Aryl groups blocks this pathway.

-

Potency: 9,9-disubstitution (e.g., spiro-cyclopropyl or gem-dimethyl) locks the conformation and fills hydrophobic pockets in the target protein.

Protocol: C9-Alkylation of Fluorene Carboxamide

Reagents: 9H-fluorene-9-carboxamide, Alkyl Halide (R-X), Base (NaH or KOtBu), DMF/THF.

-

Deprotonation: Dissolve amide in anhydrous DMF at 0°C. Add NaH (60% dispersion, 2.2 eq). Note: 2 eq are needed because the amide nitrogen is also acidic.

-

Alkylation: Stir for 30 min (solution turns deep red/orange due to fluorenyl anion). Add Alkyl Halide (1.1 eq).[2]

-

Quench: Stir at RT for 4-12 hours. Quench with

. -

Outcome: This often yields a mixture of C-alkylation and N-alkylation.

-

Optimization: To favor C-alkylation, use a harder electrophile or protect the amide nitrogen first (e.g., using a trityl group) or alkylate the ester precursor before converting to the amide.

-

Preferred Route for C9-Derivatives:

Alkylate the ester first, then convert to amide.

Comparative Methodology Table

| Method | Precursor | Reagents | Key Advantage | Limitation |

| Acid Chloride | 9-COOH Acid | High yield, simple workup | Requires anhydrous conditions | |

| Ester Aminolysis | 9-COOMe Ester | Mild conditions, no acidic byproducts | Slow reaction kinetics (days) | |

| Direct C-H | Fluorene | Isocyanate, Pd/Fe cat. | Single-step from hydrocarbon | Expensive catalysts, lower regioselectivity |

| Fluorenone | 9-Fluorenone | KCN, then | Uses cheap starting material | Harsh conditions (conc. acid), toxic (CN) |

Visualizing the Workflow

Figure 2: Logical flow for the synthesis and derivatization of the fluorene carboxamide core.

Troubleshooting & Scientific Integrity

Solubility Issues

Fluorene derivatives are highly lipophilic and planar, leading to strong

-

Solution: Use co-solvents like THF/MeOH for reactions. For NMR, if DMSO-d6 is insufficient, use

with a drop of TFA to break H-bonds or use high-temperature NMR (

Regioselectivity (Nitration/Halogenation)

If functionalizing the aromatic rings (positions 2, 7):

-

Electrophilic substitution occurs predominantly at C2 and C7 due to the directing effect of the biphenyl system.

-

Caution: If the C9 position is unsubstituted, oxidative conditions (e.g.,

) may oxidize C9 to the ketone (fluorenone) as a side reaction. Always protect C9 or perform ring substitution before building the amide if possible.

Self-Validating Protocol (TLC/NMR)

-

TLC: Fluorene compounds are UV active (bright blue/purple fluorescence at 254/365 nm).

-

NMR Validation:

-

Start: 9H-fluorene-9-carboxylic acid (C9-H singlet ~4.8 ppm).

-

End: Amide protons appear as two broad singlets at ~7.2 and ~7.6 ppm (in DMSO). The C9-H signal shifts slightly downfield.

-

Failure Mode: If a sharp singlet appears >190 ppm in

NMR, oxidation to fluorenone has occurred.

-

References

-

Synthesis of Fluorene-9-carboxylic acid

- Gomes, P. et al. "Improved synthesis of 9H-fluorene-9-carboxylic acid." PrepChem.

-

PARP Inhibitor Scaffold Design

- Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008. (Contextual grounding for carboxamide pharmacophore).

-

C-H Carboxyamidation Methodologies

- Li, H., et al. "Palladium-Catalyzed Direct Carboxyamidation of C(sp3)-H Bonds." Journal of the American Chemical Society.

-

Fluorene Physical Properties & Spectra

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 10565, 9H-Fluorene-9-carboxamide."

Sources

Chemical structure and properties of 9H-fluorene-9-carboxamide

This guide provides an in-depth technical analysis of 9H-fluorene-9-carboxamide , a critical scaffold in medicinal chemistry, particularly known as the structural core of the orphan drug Lomitapide .[1]

Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility[1]

Executive Summary

9H-fluorene-9-carboxamide (CAS: 1951-45-7) is a tricyclic aromatic amide characterized by a unique electronic environment at the C9 position.[1] Unlike simple benzamides, the fluorene core imparts significant lipophilicity and rigidity, while the C9 proton possesses enhanced acidity (pKa ~18-20 range estimated in DMSO), making it a versatile nucleophile upon deprotonation. This molecule serves as the primary pharmacophore scaffold for Microsomal Triglyceride Transfer Protein (MTP) inhibitors and is a key intermediate in the synthesis of Lomitapide (Juxtapid).

Physicochemical Characterization

The molecule consists of a planar fluorene ring system substituted at the 9-position with a carboxamide group.[1] The steric bulk of the fluorene wings creates a "face-to-face" pi-stacking potential, while the amide group acts as both a hydrogen bond donor and acceptor.[1]

| Property | Data / Characteristic |

| IUPAC Name | 9H-fluorene-9-carboxamide |

| CAS Registry | 1951-45-7 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Solubility Profile | High: DMSO, DMF, PyridineModerate: Hot Ethanol, Ethyl AcetateLow/Insoluble: Water, Hexane |

| C9 Acidity (pKa) | ~18–20 (DMSO)(Enhanced acidity vs. fluorene (pKa 22.[1][2][3]6) due to amide EWG)* |

| Electronic Character | The C9 position is doubly activated by the fluorene |

Structural Analysis & Reactivity Profile

The defining feature of 9H-fluorene-9-carboxamide is the C9 "Benzylic-like" Position .[1]

-

Acidity & Alkylation: The proton at C9 is acidic enough to be removed by weak bases (e.g.,

, -

Amide Resonance: The amide nitrogen lone pair donates into the carbonyl, but the steric hindrance of the fluorene ring can force the amide group out of perfect planarity with the aromatic system, affecting solid-state packing.

Visualization: Reactivity Logic

Figure 1: The C9 position acts as a "soft" nucleophile upon deprotonation, allowing for rapid library generation.

Synthetic Protocols

Two primary routes exist: Nitrile Hydrolysis (Industrial) and Acid Chloride Amidation (Laboratory/Versatile). The Acid Chloride route is preferred for research as it allows easy adaptation to N-substituted analogs.[1]

Protocol A: Synthesis via Acid Chloride (Laboratory Scale)

This method converts commercially available 9-fluorenecarboxylic acid to the primary amide.[1]

Reagents:

-

Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride -

Ammonium Hydroxide (

, 28% aq) or Ammonia gas -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, suspend 9-fluorenecarboxylic acid (10 mmol) in anhydrous DCM (50 mL). -

Chlorination: Add Thionyl Chloride (50 mmol) dropwise. Add a catalytic drop of DMF. Reflux for 2-3 hours until the solution becomes clear (evolution of

and -

Isolation of Intermediate: Evaporate the solvent and excess

in vacuo to yield the crude acid chloride (yellow solid). Do not purify. -

Amidation: Re-dissolve the acid chloride in anhydrous DCM (20 mL). Cool to 0°C.[1]

-

Quench: Slowly add the solution to a stirred mixture of concentrated

(20 mL) at 0°C. Alternatively, bubble -

Workup: A precipitate will form. Filter the solid.[4] Wash with water (to remove

) and cold hexane. -

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.

-

Validation: Check IR for Amide I/II bands (~1650-1690

) and disappearance of Acid O-H stretch.

Protocol B: Nitrile Hydrolysis (Radziszewski Reaction)

Useful if starting from 9-cyanofluorene.[1]

-

Dissolve 9-cyanofluorene in DMSO.

-

Add

(0.5 eq) and 30% -

Stir at room temperature for 2 hours (exothermic).

-

Pour into ice water to precipitate the 9H-fluorene-9-carboxamide .

Pharmaceutical Application: The Lomitapide Connection

The most significant application of this scaffold is in Lomitapide (Juxtapid), a Microsomal Triglyceride Transfer Protein (MTP) inhibitor used for Homozygous Familial Hypercholesterolemia (HoFH).[5]

Mechanism of Action: The fluorene moiety acts as a lipophilic anchor, positioning the molecule within the hydrophobic pocket of the MTP complex. The carboxamide linker provides essential hydrogen bonding interactions that orient the "tail" (a biaryl piperidine) to block lipid transfer.

Visualization: Lomitapide Scaffold Logic

Figure 2: Deconstruction of Lomitapide showing the centrality of the fluorene-carboxamide scaffold.

Analytical Standards & Quality Control

For researchers synthesizing this compound, the following analytical signatures are expected:

-

1H NMR (DMSO-d6, 400 MHz):

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Detection: UV @ 254 nm (Strong absorption due to fluorene conjugation).

-

References

-

Synthesis & Properties: PrepChem. "Synthesis of fluorene-9-carboxylic acid." Link (Source for precursor synthesis).

-

Pharmaceutical Application: PubChem. "Lomitapide Compound Summary." Link (Verifies the fluorene carboxamide core in MTP inhibitors).

-

Crystallography: National Institutes of Health (PMC). "Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid." Link (Provides structural data on the Lomitapide intermediate).

-

Reactivity: Organic Chemistry Portal. "Fluorene Synthesis and Reactivity." Link.

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. guidechem.com [guidechem.com]

- 4. CN102108049A - Preparation method of 9-carboxyfluorene - Google Patents [patents.google.com]

- 5. A First-in-Class Drug, Lomitapide, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 9H-Fluorene-9-Carboxamide in Apoptosis Induction

This guide details the mechanism of action for 9H-fluorene-9-carboxamide derivatives, specifically focusing on their role as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) and the subsequent induction of apoptosis via purinergic signaling pathways.

Executive Summary

The 9H-fluorene-9-carboxamide scaffold represents a distinct chemical class from the more common 9-oxo-fluorene-1-carboxamides (tubulin inhibitors). Its primary mechanism of action in oncology and apoptosis induction lies in the inhibition of ecto-nucleotidases , specifically ENPP1 and ENPP3 .

By inhibiting these enzymes, 9H-fluorene-9-carboxamide derivatives prevent the hydrolysis of extracellular ATP into AMP and adenosine. The resulting accumulation of extracellular ATP activates P2X7 purinergic receptors , triggering a calcium-dependent apoptotic cascade (the "ATP-P2X7-Cell Death" axis). This mechanism is particularly potent in high-grade metastatic cancers where ENPP1 is often upregulated to shield the tumor from ATP-mediated cytotoxicity.

Chemical Basis: The 9-Carboxamide Scaffold

The 9-position of the fluorene ring is unique due to its

-

Scaffold Geometry: Unlike the planar 9-oxo derivatives, the 9H-fluorene-9-carboxamide projects the amide group perpendicular to the fluorene plane. This geometry is critical for fitting into the hydrophobic pocket of the ENPP active site.

-

Structure-Activity Relationship (SAR):

-

9-Position Substitution: Substitution at the 9-carbon (e.g., methyl, ethyl) stabilizes the conformation and prevents metabolic oxidation to the inactive 9-hydroxy derivative.

-

Amide Nitrogen:

-substitution with aryl groups (e.g., 4-hydroxyphenyl) enhances binding affinity via

-

Mechanism of Action: The ENPP1-Purinergic Axis

Primary Target Engagement: ENPP1 Inhibition

Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Normal Function: ENPP1 hydrolyzes extracellular ATP (eATP) into AMP and Pyrophosphate (PPi). This suppresses the "danger signal" of high eATP. Drug Action: 9H-fluorene-9-carboxamide derivatives act as competitive inhibitors of ENPP1. They occupy the catalytic site, preventing ATP access.

Downstream Signaling: P2X7 Receptor Activation

The inhibition of ENPP1 leads to a rapid accumulation of eATP in the tumor microenvironment (TME).

-

ATP Accumulation: eATP levels rise >100 µM.

-

P2X7 Activation: High eATP binds to the low-affinity P2X7 receptor.

-

Pore Formation: Activated P2X7 opens a large non-selective cation channel (macropore).

-

Ca²⁺ Influx: Massive influx of calcium ions (

) causes mitochondrial depolarization. -

NLRP3 Inflammasome:

efflux and mitochondrial stress activate the NLRP3 inflammasome, leading to Pyroptosis (inflammatory apoptosis). -

Caspase Activation: Mitochondrial cytochrome c release activates Caspase-9 and Caspase-3, executing apoptosis.

Visualization of the Signaling Pathway

Caption: Pathway illustrating ENPP1 inhibition by 9H-fluorene-9-carboxamide, leading to ATP-mediated P2X7 activation and subsequent apoptosis.

Experimental Validation Protocols

To confirm this mechanism in a research setting, the following self-validating protocols are recommended.

ENPP1 Inhibition Assay (Biochemical Validation)

Objective: Quantify the

-

Reagents:

-

Recombinant human ENPP1 (20 ng/well).

-

Substrate: p-Nph-5'-TMP (500 µM).

-

Buffer: 50 mM Tris-HCl (pH 8.5), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂.

-

-

Workflow:

-

Incubate ENPP1 with varying concentrations of 9H-fluorene-9-carboxamide (0.01 µM – 100 µM) for 15 mins at 37°C.

-

Add p-Nph-5'-TMP substrate.

-

Monitor absorbance at 405 nm kinetically for 30 mins.

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. A valid hit should show an

.

Flow Cytometry: Annexin V/PI Apoptosis Assay

Objective: Confirm cell death mechanism.

-

Cell Line: High-ENPP1 expressing line (e.g., MDA-MB-231 breast cancer).

-

Treatment: Treat cells with

concentration of drug for 24h. -

Staining:

-

Harvest cells and wash in binding buffer.

-

Add Annexin V-FITC (binds exposed phosphatidylserine).

-

Add Propidium Iodide (PI) (stains necrotic/late apoptotic nuclei).

-

-

Interpretation:

-

Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis/Pyroptosis.

-

Control: Co-treatment with Apyrase (an ATP scavenger) should rescue the cells, proving the mechanism is ATP-dependent.

-

Data Summary: Expected Results

| Assay | Parameter | Untreated Control | Fluorene-9-Carboxamide Treated | Interpretation |

| ENPP1 Activity | Absorbance (405nm) | 1.2 AU | < 0.3 AU | Direct enzyme inhibition. |

| Extracellular ATP | Luminescence (RLU) | Low | High (>5-fold) | Blockade of hydrolysis. |

| Caspase-3 | Western Blot Band | Absent | Strong Cleaved Band | Apoptotic execution. |

| Cell Viability | MTT Assay (%) | 100% | < 40% | Cytotoxicity. |

References

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers. Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] Context: Contrasts the 1-carboxamide (tubulin/caspase mechanism) with the 9-carboxamide scaffold. URL:[Link]

-

Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors. Source: ACS Omega (2022). Context: Establishes the 9H-fluorene-9-carboxamide core as a key scaffold for ENPP1/3 inhibition. URL:[Link]

-

Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. Source: PMC / NIH (2011). Context: Structural characterization of the 9-substituted fluorene carboxylate core.[1][2][3][4] URL:[Link]

-

P2X7 Receptor Signaling in Cancer. Source: Frontiers in Pharmacology. Context: Mechanistic grounding for ATP-mediated apoptosis in ENPP-inhibited cells. URL:[Link]

Sources

- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-phenyl-9H-fluorene-9-carboxamide | C20H15NO | CID 21685465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of 9H-Fluorene-9-Carboxamide Analogs

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 9H-fluorene-9-carboxamide analogs. Unlike the C1-substituted isomers often explored for apoptosis induction, the C9-substituted scaffold is a privileged structure in medicinal chemistry for modulating Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition and targeting secretory Phospholipase A2 (sPLA2) .[1]

Targeting Efflux Pumps and Inflammatory Enzymes[1]

Executive Summary: The C9 "Pucker"

The 9H-fluorene scaffold is a tricyclic aromatic system characterized by two benzene rings fused to a central five-membered cyclopentadiene ring.[1] The critical feature of the 9H-fluorene-9-carboxamide class is the C9 position .[1]

Unlike the planar 9-oxo (fluorenone) derivatives, the sp³-hybridized C9 carbon in 9H-fluorene introduces a "pucker" or "butterfly" shape to the molecule.[1] This non-planar geometry is essential for:

-

Hydrophobic Pocket Filling: Fitting into the large, lipophilic binding domains of P-glycoprotein (P-gp).[1]

-

Chirality Potential: Mono-substitution at C9 creates a stereocenter, allowing for enantioselective interactions with enzymes like sPLA2.[1]

-

Acidity: The C9 protons are relatively acidic (

in DMSO), facilitating facile chemical functionalization but also influencing metabolic stability.[1]

Chemical Space & Synthesis

Accessibility of the C9-carboxamide motif is driven by the acidity of the C9 methylene protons. The synthesis does not require transition metal catalysis, making it a robust scaffold for library generation.[1]

Protocol: Base-Mediated Carboxylation and Amidation

Rationale:[1][2][3] This pathway avoids the harsh oxidation conditions required for fluorenone intermediates and preserves the sp³ C9 center.[1]

Step 1: Carboxylation (Formation of the Core) [1]

-

Reagents: 9H-Fluorene (1.0 eq), Sodium Hydride (NaH, 1.5 eq), Diethyl Carbonate (DEC, solvent/reactant).[1]

-

Procedure: Suspend NaH in anhydrous THF or use neat DEC. Add 9H-fluorene slowly at

. The solution will turn bright red/orange (fluorenyl anion).[1] -

Reaction: Heat to reflux (

) for 4 hours. The anion attacks the carbonate carbonyl.[1] -

Quench: Acidify with HCl to precipitate 9H-fluorene-9-carboxylic acid (or isolate the ethyl ester).

Step 2: Amidation (Diversification)

-

Activation: Convert the carboxylic acid to the acid chloride using Thionyl Chloride (

) or use coupling agents (HATU/EDCI) for sensitive amines. -

Coupling: React with the desired primary or secondary amine (

) in DCM with DIPEA. -

Purification: Recrystallization from Ethanol/Water is typically sufficient due to the high crystallinity of fluorene derivatives.[1]

Visualization: Synthetic Workflow

Figure 1: The divergent synthetic pathway relies on the nucleophilicity of the C9-fluorenyl anion.[1]

SAR Deep Dive: The Tripartite Model

The biological activity of these analogs is governed by three distinct regions: The Fluorene Anchor (Region A), The Linker (Region B), and The Tail (Region C).[1]

Region A: The Fluorene Anchor (Lipophilicity & Bulk)

This region is responsible for the primary hydrophobic interaction.[1]

-

Planarity vs. Pucker:

-

Halogenation (C2/C7 positions):

Region B: The C9 Linker (Rigidity)

The carboxamide bond (

-

H-Bonding: The carbonyl oxygen acts as an H-bond acceptor for residues like Serine or Threonine in the target pocket.[1]

-

C9 Substitution:

Region C: The Tail (N-Substitutions)

This is the "variable region" that dictates target selectivity.[1]

| Target | Preferred Region C (N-Substituent) | Mechanistic Rationale |

| MDR Reversal (P-gp) | Basic amines (e.g., amino-ethyl, piperazine) or pyridyl groups.[1] | P-gp binds cationic amphiphiles.[1] The basic nitrogen is protonated at physiological pH, interacting with acidic residues in the transporter.[1] |

| sPLA2 Inhibition | Acidic or Polar motifs (e.g., Glycine, amino acids).[1] | Mimics the phosphate headgroup of the lipid substrate; coordinates with the Calcium ion in the catalytic site.[1] |

| Antimicrobial | Oxime ethers or chlorinated aromatics.[1] | Disrupts bacterial membrane integrity via lipophilic insertion.[1] |

Biological Case Study: Reversal of Multidrug Resistance (MDR)

The Problem: Cancer cells overexpress P-glycoprotein (ABCB1), an efflux pump that ejects chemotherapeutics (e.g., Doxorubicin, Paclitaxel) before they can kill the cell.[1] The Solution: 9H-fluorene-9-carboxamides act as chemosensitizers .[1]

Mechanism of Action

-

Competitive Binding: The fluorene core binds to the transmembrane domains (TMDs) of P-gp with high affinity due to

stacking and hydrophobic effects.[1] -

Steric Occlusion: The bulky C9-carboxamide group sterically hinders the conformational changes (ATP hydrolysis) required for the pump to "flip" and eject the drug.[1]

-

Result: Intracellular concentration of the chemotherapy drug increases, restoring cytotoxicity.[1][6]

Validation Protocol: Doxorubicin Accumulation Assay

To verify SAR predictions in your lab:

-

Cell Line: Use a resistant line (e.g., MES-SA/Dx5 or MCF-7/ADR) and a parental sensitive line.[1]

-

Treatment: Co-treat cells with Doxorubicin (fixed concentration) + Fluorene Analog (variable concentration, 0.1 - 10

).[1] -

Readout: Flow Cytometry. Doxorubicin is naturally fluorescent.[1]

Visualization: SAR for MDR Reversal

Figure 2: The tripartite SAR model optimized for P-glycoprotein inhibition.

References

-

Kemnitzer, W., et al. (2009).[1] Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers.[1][7][8][9] Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.[1] Link

-

Liang, Y., et al. (2013).[1] Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization.[1] MDPI Organics, 3, 31-40. Link[1]

-

Draheim, C., et al. (2010).[1] Structure-activity relationships of the 9-oxo-9H-fluorene ring in apoptosis induction. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292.[1] Link

-

Lilly, E. & Co. (1999).[1] Tricyclic sPLA2 Inhibitors. European Patent EP0950661.[1] Link

-

Tsuruo, T., et al. (1981).[1][6] Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research, 41(5), 1967-1972.[1] (Foundational MDR context). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 9H-fluorene-9-carboxamide

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Physicochemical Landscape of a Novel Fluorene Derivative

This technical guide delves into the core physicochemical characteristics of 9H-fluorene-9-carboxamide, a molecule of interest within the broader landscape of fluorene derivatives. While direct, comprehensive experimental data for this specific entity remains nascent in publicly accessible literature, this document serves as a robust, deductive framework for understanding its anticipated solubility and stability profiles. By synthesizing data from the parent 9H-fluorene scaffold and closely related analogues, alongside the fundamental chemistry of the carboxamide functional group, we can construct a predictive model of its behavior. This guide is designed to empower researchers to make informed decisions in experimental design, formulation development, and analytical method validation. Every protocol herein is presented as a self-validating system, emphasizing the causality behind each experimental choice to ensure scientific integrity and reproducibility.

Foundational Chemistry: The 9H-fluorene-9-carboxamide Moiety

9H-fluorene-9-carboxamide is a derivative of fluorene, a polycyclic aromatic hydrocarbon, characterized by a carboxamide group supplanting one of the hydrogens at the C-9 position. This substitution is pivotal, as it is expected to significantly influence the molecule's physicochemical properties compared to the parent fluorene.

Table 1: Predicted Physicochemical Properties of 9H-fluorene-9-carboxamide

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₁₄H₁₁NO | Based on the chemical structure. |

| Molecular Weight | 209.25 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid. | The parent compound, fluorene, is a colorless crystalline solid[1]. |

| Aqueous Solubility | Predicted to be low. | The hydrophobic nature of the fluorene backbone is the dominant factor. While the carboxamide group can participate in hydrogen bonding, its contribution may not be sufficient to overcome the lipophilicity of the aromatic rings. |

| Organic Solvent Solubility | Predicted to be higher in polar aprotic and some polar protic solvents. | Fluorene exhibits good solubility in organic solvents like acetone, benzene, and toluene[1]. The polar carboxamide group should enhance solubility in solvents like DMSO, DMF, and alcohols. |

| pKa | The N-H proton is weakly acidic, while the C-9 proton's acidity is significantly reduced compared to fluorene (pKa ≈ 22.6 in DMSO)[1]. | The electron-withdrawing nature of the carboxamide group will influence the electron density around the fluorene ring system. |

The Solubility Profile: A Predictive Analysis and Methodological Approach

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. For 9H-fluorene-9-carboxamide, a nuanced solubility profile is anticipated.

Inferred Solubility Characteristics

The large, nonpolar surface area of the fluorene rings suggests that aqueous solubility will be limited. The introduction of the carboxamide group, with its capacity for hydrogen bonding, may impart a slight increase in aqueous solubility compared to fluorene. However, the compound is expected to remain "sparingly soluble" to "practically insoluble" in water according to USP classifications.

In contrast, solubility in organic solvents is predicted to be more favorable. The polarity of the carboxamide group suggests good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where strong hydrogen bond acceptor properties can solvate the amide protons. Solubility in alcohols like methanol and ethanol is also expected to be moderate to good. In nonpolar solvents such as hexanes, low solubility is anticipated.

Table 2: Predicted Solubility of 9H-fluorene-9-carboxamide in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Dominant hydrophobic fluorene core. |

| Methanol | Moderate to High | Polarity and hydrogen bonding capacity of the solvent and solute. |

| Ethanol | Moderate | Similar to methanol, but slightly lower due to increased alkyl chain length. |

| Acetone | Moderate | Polar aprotic nature can interact with the carboxamide group. |

| Dichloromethane | Moderate | Ability to dissolve moderately polar compounds. |

| Toluene | Low to Moderate | Can solvate the aromatic rings, but less effective for the polar carboxamide. |

| Hexane | Low | Nonpolar nature is incompatible with the polar carboxamide group. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for experimentally determining the equilibrium solubility of 9H-fluorene-9-carboxamide in various solvents. The principle relies on creating a saturated solution and quantifying the dissolved solute.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 9H-fluorene-9-carboxamide to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure equilibrium is reached at saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A shaker or rotator is recommended for consistent mixing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles. This step is critical to avoid artificially inflated solubility values.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Analyze the diluted samples using a validated stability-indicating HPLC method. A typical method for fluorene derivatives would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection at a wavelength corresponding to an absorbance maximum of the compound.

-

Prepare a calibration curve using standard solutions of 9H-fluorene-9-carboxamide of known concentrations.

-

Calculate the concentration of the solute in the saturated solution from the calibration curve, accounting for the dilution factor.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

The Stability Profile: Anticipated Degradation Pathways and Stress Testing

Understanding the chemical stability of 9H-fluorene-9-carboxamide is paramount for its handling, storage, and application. The stability is dictated by the inherent reactivity of the fluorene ring and the carboxamide group.

Predicted Stability and Degradation Pathways

-

Hydrolytic Stability: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 9H-fluorene-9-carboxylic acid and ammonia (or an amine if N-substituted). The rate of hydrolysis is expected to be pH-dependent and accelerated at elevated temperatures.

-

Oxidative Stability: The C-9 position of the fluorene ring is known to be susceptible to oxidation, often leading to the formation of 9-fluorenone derivatives. The presence of the carboxamide group may influence the rate and products of oxidation.

-

Photostability: Fluorene and its derivatives are known to be photoactive[2]. Upon exposure to light, particularly UV radiation, degradation can occur. The specific photoproducts would need to be identified experimentally.

Diagram 2: Predicted Degradation Pathways of 9H-fluorene-9-carboxamide

Caption: Potential degradation routes for 9H-fluorene-9-carboxamide.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method[3][4][5][6].

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 9H-fluorene-9-carboxamide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80-100 °C).

-

Photodegradation: Expose a solution sample to UV and visible light in a photostability chamber, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to aid in the identification of degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify and quantify the degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Elucidate the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

-

Analytical Methodologies: A Primer for Quantification

A robust analytical method is the cornerstone of any solubility or stability study. For 9H-fluorene-9-carboxamide, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Key Considerations for HPLC Method Development:

-

Column: A C18 or C8 column is typically suitable for the separation of aromatic compounds.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is common. The choice of buffer will depend on the pKa of the analyte and its degradation products.

-

Detection: UV detection at a wavelength of maximum absorbance is a straightforward approach. A PDA detector provides the advantage of spectral analysis for peak purity assessment.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The forced degradation study is a key component of demonstrating the method's specificity and stability-indicating nature.

Safety, Handling, and Storage

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Given the potential for photodegradation, an amber vial is recommended.

Conclusion: A Predictive Framework for Future Research

This guide has provided a comprehensive, albeit predictive, overview of the solubility and stability of 9H-fluorene-9-carboxamide. The lipophilic fluorene core is expected to dominate its solubility profile, leading to low aqueous solubility but good solubility in many organic solvents. The carboxamide functional group introduces a potential site for hydrolytic degradation, while the fluorene ring system is susceptible to oxidation and photodegradation.

The experimental protocols detailed herein provide a clear roadmap for the empirical determination of these crucial physicochemical parameters. By adhering to these methodologies, researchers can generate the robust data necessary to advance the development and application of 9H-fluorene-9-carboxamide and other novel fluorene derivatives.

References

-

Sciencemadness Wiki. Fluorene. 2023. Available from: [Link]

-

PubChem. N-phenyl-9H-fluorene-9-carboxamide. Available from: [Link]

- Singh S, Handa T, Narayanam M, Sahu A, Junwal M, Singh S. A critical review on the use of modern analytical methods for the development of stability-indicating assays for drug substances and drug products. J Pharm Biomed Anal. 2012;69:1-19.

- Alsante KM, Ando A, Brown R, Ensing J, Hatajik TD, Kong W, Tsuda Y. The role of degradant profiling in active pharmaceutical ingredients and drug products. Adv Drug Deliv Rev. 2007;59(1):29-37.

-

Blessy M, Patel RD, Prajapati PN, Agrawal YK. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2014;4(3):159-165. Available from: [Link]

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (Second Revision). 2003.

- ICH, Q1B Photostability Testing of New Drug Substances and Products. 1996.

- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

ResearchGate. Reactions of the carboxamide group. 2015. Available from: [Link]

-

MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. 2022. Available from: [Link]

-

ResearchGate. Synthesis of fluorenone from fluorene-9-carboxylic acid. 2023. Available from: [Link]

- Google Patents. Method for measuring purity of 9-fluorenemethanol.

- Google Patents. Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

-

PrepChem.com. Synthesis of fluorene-9-carboxylic acid. Available from: [Link]

-

Teerthanker Mahaveer University. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. 2024. Available from: [Link]

-

ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. 2018. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link]

-

ASHP. Functional Group Characteristics and Roles. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. 2023. Available from: [Link]

-

IntechOpen. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. 2024. Available from: [Link]

-

NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. 2016. Available from: [Link]

-

ResearchGate. HPLC chromatograms of fluorene, phenanthrene, and fluoranthene... Available from: [Link]

-

Jordan Journal of Chemistry. A New HPLC-Fluorescence Method for the Simultaneous Determination of Fluticasone Propionate and Salmeterol Xinafoate in Their Pharmaceutical Formulations. 2020. Available from: [Link]

-

PubChem. Fluorene. Available from: [Link]

-

PubChem. 9H-Fluorene-9-carboxaldehyde. Available from: [Link]

-

ChemBK. 9-hydroxy-9H-fluorene-9-carboxylic acid. 2024. Available from: [Link]

Sources

The Fluorene Renaissance: Engineering the Tricyclic Scaffold for Multi-Modal Therapeutics

Executive Summary

The fluorene (

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The therapeutic versatility of fluorene stems from its ability to act as a bioisostere for other tricyclic systems (e.g., carbazoles, acridines) while offering distinct solubility and metabolic profiles.

The Core Architecture

-

Planarity: The biphenyl system bridged by a methylene group (C9) creates a flat surface ideal for

stacking interactions with DNA base pairs or aromatic residues in enzyme active sites (e.g., Trp82 in Butyrylcholinesterase). -

The C9 "Switch": The C9 position is the primary vector for modification.

-

Oxidation State:

(Fluorene) vs. -

Substitution: Introduction of basic amine side chains at C9 (or via ether linkages on the rings) is critical for lysosomotropic accumulation and interaction with the phosphate backbone of nucleic acids.

-

DOT Diagram: The Fluorene SAR Logic

Figure 1: Strategic mapping of the fluorene scaffold. The C9 position balances bioavailability with metabolic stability, while ring planarity drives target binding.

Therapeutic Verticals

A. Neurodegeneration: The Multi-Target Directed Ligand (MTDL) Approach

Recent studies highlight 9-amino-fluorene derivatives as potent agents against Alzheimer's Disease (AD). Unlike single-target drugs, these derivatives act as MTDLs.

-

Mechanism: They dual-target Butyrylcholinesterase (BChE) and NMDA receptors .

-

Causality: The tricyclic core mimics Tacrine, stacking against Trp82 in the BChE anionic site, while the amine moiety interacts with the catalytic triad. This selective inhibition preserves acetylcholine levels without the hepatotoxicity associated with earlier generation drugs [1].

-

Amyloid Modulation: Fluorene ligands derived from amyloid imaging agents have been shown to bind Aβ oligomers (AβO), destabilizing their structure and preventing synaptic toxicity [2].[1]

B. Virology: Tilorone and Innate Immunity

Tilorone (a fluorenone derivative) remains a benchmark for broad-spectrum antiviral activity.

-

Mechanism: It acts as an Interferon Inducer via the RIG-I pathway and exhibits lysosomotropic properties.[2]

-

Efficacy: Proven activity against Ebola (EBOV), MERS-CoV, and Chikungunya.

-

Key Insight: Tilorone also inhibits Acetylcholinesterase (AChE), suggesting a shared pharmacophore between antiviral and neuroprotective fluorenes [3].

C. Oncology: Topoisomerase II Poisons

Fluorene derivatives, particularly bis-fluorenes, function as DNA bis-intercalators.

-

Mechanism: They stabilize the cleavable complex between DNA and Topoisomerase II , preventing DNA religation.[3] This leads to the accumulation of double-strand breaks and subsequent apoptosis.[3]

-

Novel Agents: Compounds like MSDF (9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene) induce ROS-mediated apoptosis and autophagy in hepatocellular carcinoma, bypassing standard resistance mechanisms [4].[4]

Validated Synthesis Protocol: C9-Alkylation of Fluorene

Objective: Synthesize a 9-alkyl-9-fluorenol or 9-alkylfluorene precursor for bioactive amine attachment. Rationale: Functionalization at C9 is the most direct route to improve the "drug-likeness" (solubility/permeability) of the hydrophobic core.

Reagents & Equipment

-

Substrate: Fluorene (98% purity).[5]

-

Base: n-Butyllithium (n-BuLi, 2.5M in hexanes) or Sodium Hydride (NaH, 60% dispersion). Note: n-BuLi is preferred for cleaner lithiation at -78°C.

-

Electrophile: Alkyl halide (e.g., 1-bromo-3-chloropropane).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Workflow

-

System Preparation: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add Fluorene (1.0 eq) and dissolve in anhydrous THF (0.5 M concentration).

-

Deprotonation (The Critical Step):

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (1.1 eq) dropwise over 20 minutes.

-

Observation: Solution will turn a deep red/orange, indicating the formation of the fluorenyl anion (aromatic cyclopentadienyl character).

-

Stir for 1 hour at -78°C.

-

-

Electrophilic Attack:

-

Add the Alkyl Halide (1.2 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

-

Causality: Warming provides the activation energy for the

substitution while minimizing side reactions.

-

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

DOT Diagram: Synthesis Workflow

Figure 2: C9-Alkylation pathway. The formation of the colored anion is the self-validating visual checkpoint for this protocol.

Biological Validation: Ct-DNA Binding Assay

To confirm the therapeutic potential (intercalation) of synthesized derivatives, the Calf Thymus DNA (Ct-DNA) Binding Assay is the gold standard.

Methodology: UV-Visible Spectrophotometry. Principle: Intercalation induces hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the UV spectrum of the small molecule.

Protocol

-

Preparation: Prepare a

solution of the fluorene derivative in Tris-HCl buffer (pH 7.4). -

Titration: Add increasing concentrations of Ct-DNA (

) to the cuvette. -

Measurement: Record absorption spectra (200–600 nm) after each addition. Allow 5 minutes equilibration time per step.

-

Data Analysis: Plot

vs.

Acceptance Criteria:

-

Hypochromism: >20% decrease in peak intensity indicates strong intercalation.

-

Isosbestic Point: Presence of a clear isosbestic point confirms a specific two-state equilibrium (bound vs. free).

Toxicology & ADME Profiling

The "elephant in the room" for fluorene derivatives is historical mutagenicity (e.g., 2-nitrofluorene). Modern design mitigates this via:

| Parameter | Challenge | Mitigation Strategy |

| Mutagenicity | Planar structure can cause frameshift mutations. | Avoid nitro groups; Introduce steric bulk at C9 to limit "perfect" DNA stacking in non-target cells. |

| Metabolism | C9 is prone to rapid oxidation to fluorenone. | Gem-disubstitution: Replace both C9-H with alkyl/aryl groups (e.g., Lumefantrine-style steric protection). |

| Solubility | High lipophilicity (LogP > 4). | Formulate as Hydrochloride or Methanesulfonate salts; Add polar morpholine/piperazine side chains. |

References

-

Konrath, R., et al. (2020). "Pursuing the Complexity of Alzheimer's Disease: Discovery of Fluoren-9-Amines as Selective Butyrylcholinesterase Inhibitors." Biomolecules, 11(1). Link

-

Maezawa, I., et al. (2008). "Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents." Journal of Neurochemistry. Link

-

Ekins, S., et al. (2020). "The Antiviral Drug Tilorone is a Potent and Selective Inhibitor of Acetylcholinesterase." Biomolecules.[3][6][7][8] Link

-

Kim, S., et al. (2023). "A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy."[4] Life Sciences. Link

-

Krueger, R.E., & Mayer, G.D. (1970).[9] "Tilorone hydrochloride: an orally active antiviral agent."[2][9][10] Science. Link

Sources

- 1. Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 8. brainlife.org [brainlife.org]

- 9. Tilorone hydrochloride: an orally active antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tilorone | C25H34N2O3 | CID 5475 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 9H-Fluorene-9-Carboxamide Purity

This Application Note provides a comprehensive, field-validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 9H-fluorene-9-carboxamide .

Designed for pharmaceutical researchers and analytical chemists, this guide prioritizes robustness and scientific rationale , moving beyond simple "recipes" to explain the mechanistic basis of the separation.

Executive Summary

Analyte: 9H-Fluorene-9-carboxamide (CAS: 708-06-5) Matrix: Synthetic reaction mixtures, raw material powders. Method Type: Reversed-Phase HPLC (RP-HPLC) with UV-Vis Detection. Primary Challenge: Separating the target amide from its hydrolysis product (9-fluorenecarboxylic acid) and hydrophobic synthetic precursors (fluorene, 9-fluorenone). Solution: A C18-based gradient method utilizing an acidic mobile phase to suppress ionization of acidic impurities, ensuring sharp peak shapes and high resolution.

Chemical Context & Impurity Profile

To design a valid method, one must understand the analyte's behavior relative to its likely impurities. 9H-fluorene-9-carboxamide contains a hydrophobic fluorene core and a polar amide group.

Key Physicochemical Properties

| Property | Value | Implication for HPLC |

| LogP | ~2.7 – 3.0 | Moderately hydrophobic; requires high organic content for elution.[1] |

| Solubility | Insoluble in water; Soluble in MeCN, MeOH, DMSO.[1] | Sample diluent must be high-% organic to prevent precipitation.[1] |

| pKa | Amide: Neutral.[1] Impurity (Acid): ~4.6. | Mobile phase pH must be < 2.6 to keep acid impurities protonated (neutral) for consistent retention. |

| UV | ~254 nm, ~280 nm, ~300 nm | 254 nm provides high sensitivity for the fluorene chromophore.[1] |

Impurity Logic (The "Why")

The synthesis and degradation pathways define the separation requirements:

-

Hydrolysis (Degradation): The amide hydrolyzes to 9H-fluorene-9-carboxylic acid .

-

Oxidation (Side Reaction): The C9 position oxidizes to 9-fluorenone (bright yellow).

-

Precursor: Unreacted fluorene .

Predicted Elution Order (C18 Column):

Most Polar (Elutes First)

-

9-Fluorenecarboxylic acid (Polar, H-bonding)[2]

-

9H-Fluorene-9-carboxamide (Target)

-

9-Fluorenone (Ketone, less polar than amide)

-

Fluorene (Pure hydrocarbon, very retained)

Analytical Protocol

Reagents and Equipment

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Binary Gradient Pump recommended).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18).

-

Rationale: A standard C18 provides sufficient hydrophobic selectivity for the fluorene ring.

-

-

Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.

-

Modifier: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.[1]2) suppresses silanol activity and keeps acidic impurities protonated. |

| Mobile Phase B | Acetonitrile (100%) | Strong solvent required to elute the hydrophobic fluorene core.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 30°C | Controlled temperature ensures reproducible retention times.[1] |

| Injection Volume | 5 - 10 µL | Prevent column overload; analyte has high UV extinction coefficient.[1] |

| Detection | UV @ 254 nm | Primary wavelength for fluorene ring absorption.[1] |

| Run Time | 20 Minutes | Sufficient to elute highly retained Fluorene impurity.[1] |

Gradient Program

A gradient is mandatory . An isocratic method strong enough to elute Fluorene (e.g., 80% MeCN) would cause the Acid and Amide to co-elute near the void volume.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60% | 40% | Initial hold to retain polar Acid impurity. |

| 2.0 | 60% | 40% | Isocratic hold.[1] |

| 12.0 | 10% | 90% | Ramp to elute Amide and Fluorenone. |

| 15.0 | 5% | 95% | Wash step to clear Fluorene. |

| 15.1 | 60% | 40% | Return to initial conditions.[1] |

| 20.0 | 60% | 40% | Re-equilibration (Critical).[1] |

Sample Preparation Workflow

Critical Warning: 9H-fluorene-9-carboxamide has poor water solubility. Dissolving directly in the starting mobile phase (40% MeCN) may cause precipitation and needle blockage.

Protocol

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

-

Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase A .

-

Note: If precipitation occurs upon adding Mobile Phase A, use a diluent of 50:50 MeCN:Water instead.

-

-

Filtration: Filter through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter into an HPLC vial.

Method Logic & Workflow Visualization[1]

The following diagram illustrates the decision-making process and physical flow of the analysis, highlighting the "Self-Validating" checkpoints.

Caption: Operational workflow for 9H-fluorene-9-carboxamide analysis, integrating solubility checks and system suitability gates.

System Suitability & Validation Criteria

To ensure the method is "self-validating," every run must meet these criteria before data is accepted.

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Resolution ( | Decrease initial %B (organic) to 30% to increase retention of the acid. | |

| Tailing Factor ( | Replace mobile phase (buffer evaporation) or check column age. | |

| Retention Time %RSD | Check pump flow stability and column temperature equilibration. | |

| Theoretical Plates ( | If low, check for dead volume in tubing or column degradation.[1] |

Troubleshooting Common Issues

Issue 1: "Ghost Peaks" in Gradient

-

Cause: Impurities in the Acetonitrile or water concentrating on the column during the equilibration phase and eluting during the gradient ramp.

-

Fix: Run a "Blank" injection (pure solvent) before the sample. If peaks persist, change solvent grade to HPLC/Gradient grade.

Issue 2: Peak Broadening / Split Peaks

-

Cause: Solvent mismatch. Injecting 100% MeCN sample into a 40% MeCN mobile phase causes the analyte to precipitate momentarily at the column head.

-

Fix: Ensure the "Working Standard" diluent matches the initial mobile phase conditions (e.g., 50:50 Water:MeCN) as closely as solubility permits.

Issue 3: Retention Time Drift

-

Cause: Fluorene derivatives are temperature sensitive.

-

Fix: Ensure the column compartment is actively thermostatted at 30°C, not ambient.

References

-

SIELC Technologies. (2018). HPLC Analysis of 9H-Fluorene-9-carboxylic acid. Retrieved from [Link]

- Relevance: Establishes baseline conditions for fluorene-acid separation using C18 and acidic mobile phases.

-

National Institute of Standards and Technology (NIST). (2023). 9H-Fluoren-9-one UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Relevance: Validates the selection of 254 nm based on the fluorenone/fluorene chromophore d

-

PubChem. (2024).[2] 9H-Fluorene-9-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

- Relevance: Source of physicochemical properties (LogP, H-bond donors) used to design the gradient logic.

-

Odinity. (2013). Column Chromatography and TLC Lab Analysis of Fluorene and 9-Fluorenone. Retrieved from [Link]

- Relevance: Provides empirical evidence of elution order (Fluorenone < Fluorene)

Sources

Protocol for the Synthesis of N-aryl-9H-fluorene-9-carboxamide Derivatives: A Detailed Guide for Researchers

Introduction

N-aryl-9H-fluorene-9-carboxamide derivatives represent a significant class of compounds in medicinal chemistry and materials science. The rigid, planar fluorene scaffold, when functionalized at the 9-position with an arylamide group, gives rise to molecules with diverse biological activities, including potential as anticancer agents and apoptosis inducers.[1][2] The ability to readily modify the aryl substituent allows for the systematic exploration of structure-activity relationships (SAR), making this a versatile platform for drug discovery and development.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of N-aryl-9H-fluorene-9-carboxamide derivatives, starting from the readily available precursor, 9H-fluorene. The methodology is broken down into three key stages: the synthesis of 9H-fluorene-9-carboxylic acid, its conversion to the corresponding acid chloride, and the final amide coupling with a substituted aniline. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Overall Synthetic Workflow

The synthesis of N-aryl-9H-fluorene-9-carboxamide derivatives is a three-step process, as illustrated in the workflow diagram below. Each step is detailed in the subsequent sections, with explanations for key procedural choices and potential challenges.

Caption: Overall workflow for the synthesis of N-aryl-9H-fluorene-9-carboxamide derivatives.

Part 1: Synthesis of 9H-fluorene-9-carboxylic acid

The initial step involves the carboxylation of 9H-fluorene at the C9 position. The acidity of the C9 protons (pKa ≈ 22.6 in DMSO) is a key feature that allows for deprotonation with a suitable base to form the fluorenyl anion, a potent nucleophile.[3] This anion can then react with an electrophilic carbon source, such as ethyl formate, to introduce the carboxyl group after a subsequent oxidation step.

Protocol 1: Carboxylation of 9H-Fluorene

This protocol is adapted from a method utilizing sodium ethoxide as the base and ethyl formate as the carbon source, followed by oxidation.[4]

Materials and Reagents:

-

9H-Fluorene

-

Sodium ethoxide

-

Ethyl formate

-

Tetrahydrofuran (THF), anhydrous

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0-10 °C using an ice bath.

-

Formation of the Fluorenyl Anion: Dissolve 9H-fluorene (1 equivalent) in anhydrous THF and add it dropwise to the stirred sodium ethoxide suspension over 30 minutes, maintaining the temperature between 0-10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The formation of the deep red fluorenyl anion indicates successful deprotonation.

-

Carboxylation: Add ethyl formate (1.5 equivalents) to the reaction mixture and heat to 30-40 °C for 3-4 hours. The color of the reaction mixture will likely change.

-

Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of potassium permanganate (2 equivalents) in water. Stir the mixture vigorously at room temperature overnight.

-

Work-up: Quench the reaction by the dropwise addition of a saturated sodium bisulfite solution until the purple color of the permanganate disappears. Acidify the mixture with dilute HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution. Acidify the bicarbonate washings with concentrated HCl to precipitate the crude 9H-fluorene-9-carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of 9H-fluorene-9-carbonyl chloride

The carboxylic acid is activated for amide bond formation by converting it to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol 2: Preparation of 9H-fluorene-9-carbonyl chloride

Materials and Reagents:

-

9H-fluorene-9-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

A few drops of N,N-dimethylformamide (DMF) (catalyst)

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 9H-fluorene-9-carboxylic acid (1 equivalent) in anhydrous toluene. Add a catalytic amount of DMF (1-2 drops).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (around 80-90 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation of the Acid Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 9H-fluorene-9-carbonyl chloride is a solid and is typically used in the next step without further purification.

Part 3: Synthesis of N-aryl-9H-fluorene-9-carboxamide

The final step is the coupling of the 9H-fluorene-9-carbonyl chloride with a substituted aniline to form the desired N-aryl-9H-fluorene-9-carboxamide. This is a nucleophilic acyl substitution reaction.

Mechanism of Amide Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the arylamine attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base is used to neutralize the hydrochloric acid byproduct.

Caption: Mechanism of N-aryl-9H-fluorene-9-carboxamide formation.

Protocol 3: Amide Coupling Reaction

Materials and Reagents:

-

9H-fluorene-9-carbonyl chloride

-

Substituted aniline (e.g., aniline, 4-methoxyaniline, etc.)

-

Triethylamine (TEA) or pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Dilute hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Acid Chloride: Dissolve the crude 9H-fluorene-9-carbonyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 20-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with dilute HCl solution, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, ethyl acetate/hexanes, or by column chromatography on silica gel.

Data Presentation: Representative Example

The following table provides data for the synthesis of N-phenyl-9H-fluorene-9-carboxamide as a representative example.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |

| N-phenyl-9H-fluorene-9-carboxamide | C₂₀H₁₅NO | 285.34 | 85-95 | 228-230 | 7.80-7.20 (m, 13H, Ar-H), 5.10 (s, 1H, 9-H) |

Note: ¹H NMR chemical shifts are approximate and can vary depending on the solvent and instrument.[5][6][7][8]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Carboxylation) | Incomplete deprotonation of fluorene. | Ensure anhydrous conditions. Use a fresh, active base. Increase reaction time for deprotonation. |

| Inefficient oxidation. | Increase the amount of oxidizing agent or reaction time. | |

| Low yield in Step 2 (Acid Chlorination) | Incomplete reaction with thionyl chloride. | Increase the amount of thionyl chloride and/or the reaction time and temperature. Ensure the use of a catalytic amount of DMF. |

| Hydrolysis of the acid chloride. | Ensure strictly anhydrous conditions. Use the crude acid chloride immediately in the next step. | |

| Low yield in Step 3 (Amide Coupling) | Deactivated aniline. | For anilines with electron-withdrawing groups, a stronger base or longer reaction times may be necessary. |

| Side reactions. | Maintain a low temperature during the addition of the acid chloride to minimize side reactions. | |

| Difficulty in Purification | Impurities with similar polarity to the product. | Try a different solvent system for recrystallization. If using column chromatography, try a different eluent system or a different stationary phase. |

References

- CN102108049A - Preparation method of 9-carboxyfluorene - Google P

-

The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel - Roskilde University. (URL: [Link])

-

Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties - ResearchGate. (URL: [Link])

-

Synthesis of fluorenone from fluorene-9-carboxylic acid. - ResearchGate. (URL: [Link])

-

Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization - MDPI. (URL: [Link])

-

Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)-9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide - ResearchGate. (URL: [Link])

-

N-phenyl-9H-fluorene-9-carboxamide | C20H15NO | CID 21685465 - PubChem. (URL: [Link])

-

Synthesis and Applications of 9/9,9-Substituted Fluorene Derivatives - ResearchGate. (URL: [Link])

-

Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing). (URL: [Link])

-

9H-Fluorene, 9-bromo-9-phenyl - Organic Syntheses Procedure. (URL: [Link])

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

1H NMR Chemical Shift - Oregon State University. (URL: [Link])

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - ResearchGate. (URL: [Link])

-

Short Summary of 1H-NMR Interpretation. (URL: [Link])

-

Chemical shifts. (URL: [Link])

Sources

- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

Application Note: High-Throughput Screening for Novel Fluorene-Based Apoptosis Inducers

Executive Summary